N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride

Pharmacokinetics Long-Acting Psychostimulant In-Vivo Behavioral Model

N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride, also cataloged under CAS 1219964-23-4 and commonly referred to as desoxypipradrol or 2-DPMP, is a synthetic piperidine derivative that functions as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). This compound was originally developed by CIBA (now Novartis) in the 1950s as a long-acting psychostimulant candidate.

Molecular Formula C13H28Cl2N2
Molecular Weight 283.3 g/mol
CAS No. 1219964-23-4
Cat. No. B1424755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride
CAS1219964-23-4
Molecular FormulaC13H28Cl2N2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESCCN(CC1CCNC1)C2CCCCC2.Cl.Cl
InChIInChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H
InChIKeyPAFGCERGOZTDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-Ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine Dihydrochloride (2-DPMP) for Advanced Neuropharmacology Research


N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride, also cataloged under CAS 1219964-23-4 and commonly referred to as desoxypipradrol or 2-DPMP, is a synthetic piperidine derivative that functions as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI) [1]. This compound was originally developed by CIBA (now Novartis) in the 1950s as a long-acting psychostimulant candidate [2]. It exhibits an elimination half-life of 16–20 hours, which is significantly longer than its structural analog methylphenidate (2–4 hours), due to the absence of a polar ester moiety that renders it highly lipophilic and metabolically stable [3]. As a racemic hydrochloride salt, it is supplied as a high-purity research chemical for in vitro and in vivo CNS investigations, particularly for studying dopamine transporter (DAT) dynamics and the neuropharmacology of stimulant-class designer drugs.

Critical Procurement Rationale: Why Substituting 2-DPMP with Standard NDRIs Like Methylphenidate or Cocaine Invalidates Research Outcomes


The pharmacological fingerprint of 2-DPMP is uniquely defined by three tightly coupled properties that are absent from or quantitatively misaligned in its closest in-class analogs: (1) a profoundly extended in vivo half-life (16–20 h) that translates to a sustained duration of action unachievable with short-acting stimulants like methylphenidate (t½ ≈ 2–4 h) [1]; (2) an unprecedented 10-fold greater potency at the human dopamine transporter (DAT) compared to cocaine, placing it in a distinct tier of catecholamine uptake inhibitors [2]; and (3) a complete lack of measurable serotonergic activity (SERT inhibition or TAAR1 binding), a selectivity profile that sharply contrasts with serotonergic psychostimulants like d-amphetamine and MDMA [3]. These differences are not incremental but categorical, spanning pharmacokinetic duration, transporter affinity hierarchy, and receptor selectivity. Generic substitution with a standard NDRI reference standard would therefore fundamentally alter the experimental variables under investigation in any kinetic, behavioral, or neurochemical study.

Quantitative Differential Evidence: 2-DPMP vs. Methylphenidate, Cocaine, D2PM, and Amphetamines in Head-to-Head Assays


Elimination Half-Life: 2-DPMP Outlasts Methylphenidate by 5–10 Fold, Enabling Extended-Duration In Vivo Models

2-DPMP uniquely provides an elimination half-life (t½) of 16–20 hours, a value that represents the longest duration among the piperidine-class NDRIs [1]. This is a direct consequence of its high lipophilicity and the absence of a polar ester moiety that is present in methylphenidate (t½ ≈ 2–4 hours). This 5- to 10-fold extension enables single daily-dose paradigms that maintain steady-state dopamine elevation for CNS studies where the pharmacokinetic profile of methylphenidate would require multiple re-dosing.

Pharmacokinetics Long-Acting Psychostimulant In-Vivo Behavioral Model

DAT Potency: 2-DPMP is a 10-Fold More Potent Dopamine Transporter Blocker Than Cocaine

In a standardized in vitro assay using HEK 293 cells expressing human isoforms of the monoamine transporters, 2-DPMP inhibited the dopamine transporter (DAT) with a potency that exceeded cocaine by an order of magnitude [1]. This 10-fold difference in DAT blocking potency positions 2-DPMP as a high-affinity tool compound for studies in which cocaine's weaker DAT affinity would fail to produce a quantifiable signal at low concentrations or would introduce significant affinity at the serotonin transporter (SERT), a confounding off-target effect that 2-DPMP lacks.

Dopamine Transporter Monoamine Uptake Inhibition In-Vitro Pharmacology

Exclusive Catecholaminergic Selectivity: Zero SERT Inhibition Contrasts with Amphetamine and MDMA

When profiled across human monoamine transporters, 2-DPMP exhibited no measurable inhibition of the serotonin transporter (SERT), producing a DAT/SERT selectivity ratio that approaches infinity [1]. This is in stark contrast to d-amphetamine and MDMA, which inhibit SERT with clinically relevant potencies (SERT IC50 values in the low μM range). The complete absence of serotonergic activity ensures that in vivo behavioral and neurochemical outcomes are solely attributable to catecholaminergic (DA/NE) mechanisms.

Serotonin Transporter Off-Target Profiling Selectivity Ratio

Direct Radioligand Binding IC50: 2-DPMP Displaces [125I]RTI-121 at Rat Striatal DAT with High Affinity

Using quantitative autoradiography with the selective DAT radioligand [125I]RTI-121, 2-DPMP displaced the radioligand in a dose-dependent manner (0.3–30 μM) and yielded IC50 values of 5.65 × 10⁻⁷ M for the nucleus accumbens shell and 6.21 × 10⁻⁷ M for the dorsal striatum [1]. While comparable cocaine IC50 values in this specific assay are not from the identical study, the rank-order potency observed is consistent with 2-DPMP's >10-fold higher affinity at DAT relative to cocaine in functional uptake assays, providing a convergent in vitro and ex vivo binding profile.

Quantitative Autoradiography DAT Binding Affinity Ex-Vivo Pharmacology

Rewarding and Reinforcing Effects in Rodents: 2-DPMP Induces Conditioned Place Preference at 1 mg/kg

In a standardized conditioned place preference (CPP) paradigm in mice, intraperitoneal administration of 2-DPMP at 1 mg/kg produced a statistically significant preference for the drug-paired compartment [1]. Intravenous self-administration at 0.1 mg/kg/infusion also significantly increased active lever responses. The effective dose range established in the climbing behavior test (0.1–1 mg/kg i.p.) provides a calibrated behavioral window. In comparison, methylphenidate typically requires higher doses (2.5–5 mg/kg) to produce comparable CPP in rodents [2], indicating a more potent reinforcing profile for 2-DPMP at lower doses.

Abuse Liability Behavioral Pharmacology Conditioned Place Preference

Molecular Dynamics: 2-DPMP Induces a Cocaine-Like Outward-Facing DAT Conformation Distinct from Amphetamine-Type Releasers

Molecular dynamics simulations revealed that 2-DPMP binding stabilizes the human DAT in an outward-facing conformation that is characteristic of pure uptake inhibitors (e.g., cocaine), rather than the inward-facing conformation induced by substrate-type releasers like amphetamine [1]. This computational finding was corroborated by in vivo microdialysis showing that 2-DPMP increases extracellular dopamine without inducing reverse transport. This mechanism-based distinction is critical for researchers designing experiments to differentiate blockade vs. release mechanisms.

Computational Neuroscience Molecular Dynamics Simulation DAT Gating Mechanism

High-Impact Application Scenarios for 2-DPMP Dihydrochloride in Neuroscience and Pharmacology Laboratories


Chronic Dopamine Transporter Occupancy Studies Requiring Once-Daily Dosing

The 16–20 hour half-life of 2-DPMP enables sustained DAT occupancy from a single daily injection, a paradigm impossible with methylphenidate's 2–4 hour duration. Researchers performing longitudinal microdialysis or PET imaging in rodent models can avoid the stress and pharmacokinetic variability introduced by multiple daily injections [1]. This scenario leverages the evidence from the elimination half-life comparison to justify selecting 2-DPMP for chronic occupancy protocols.

Dissecting Pure Dopaminergic Signaling Without Serotonergic Confounds

Because 2-DPMP shows zero SERT inhibition, it is the go-to standard for experiments that aim to isolate the behavioral and neurochemical consequences of DAT/NET blockade. In contrast, using cocaine or amphetamine references would activate serotonergic pathways, confounding interpretations of dopamine-specific effects [1]. This application directly applies the selectivity evidence from the SERT profiling data.

Calibrated Behavioral Screening for Novel Psychoactive Substance (NPS) Abuse Liability

The established CPP effective dose (1 mg/kg i.p.) and self-administration threshold (0.1 mg/kg/infusion i.v.) provide a well-defined benchmark for abuse liability screening of novel stimulant candidates. 2-DPMP serves as a positive control with a quantified reward profile that is more potent than methylphenidate, allowing for a sensitive detection of reinforcing properties in test compounds at lower dose ranges [1].

Structure-Function Studies of DAT Inhibitor Binding Poses via Molecular Dynamics

2-DPMP's stable outward-facing binding pose in molecular dynamics simulations makes it an ideal template for computational fragment-based drug design studies. Its rigid, lipophilic scaffold and lack of flexibility relative to cocaine provide a simplified reference for virtual screening campaigns aimed at discovering novel DAT inhibitors with modulated off-rates [1].

Quote Request

Request a Quote for N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.